molecular formula C10H21NO2 B14660322 Butyl 2-amino-4-methyl-pentanoate CAS No. 42031-13-0

Butyl 2-amino-4-methyl-pentanoate

Cat. No.: B14660322
CAS No.: 42031-13-0
M. Wt: 187.28 g/mol
InChI Key: HYPLQEHLQMSBKE-UHFFFAOYSA-N
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Description

Butyl 2-amino-4-methyl-pentanoate is a synthetic ester derived from 2-amino-4-methylpentanoic acid (a branched-chain amino acid analog) and butanol. This compound features an amino group at the second carbon and a methyl group at the fourth carbon of the pentanoate backbone, esterified with a butyl group.

Properties

CAS No.

42031-13-0

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

butyl 2-amino-4-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-4-5-6-13-10(12)9(11)7-8(2)3/h8-9H,4-7,11H2,1-3H3

InChI Key

HYPLQEHLQMSBKE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-4-methyl-pentanoate typically involves the esterification of 2-amino-4-methyl-pentanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-4-methyl-pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and regulatory data for butyl 2-amino-4-methyl-pentanoate and structurally or functionally related esters, based on available evidence:

Property This compound Butyl Acrylate Butyl Acetate Butyl Carbitol Acetate tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate
Molecular Weight ~189.3 g/mol (estimated) 128.17 g/mol 116.16 g/mol 204.3 g/mol 263.76 g/mol
Boiling Point Not reported 145–148°C 126°C 246.7°C Not reported
Solubility in Water Moderate (amino group enhances polarity) Low (6.5 g/100g at 25°C) 0.6 g/100g (20°C) 6.5 g/100g (25°C) Likely low (chloroacetamido group reduces hydrophilicity)
Toxicity (Acute Oral LD50) Not reported >2,000 mg/kg (rat) Not reported Not reported Not reported
Skin/Irritation Hazards Potential sensitizer (amino group) H315 (skin irritation), H317 (allergenic) None reported None reported Not reported
Regulatory Status Unknown Listed in TSCA, DSL, AICS, etc. Not specified Not specified Not specified
Primary Applications Pharmaceuticals (inferred) Polymer synthesis, adhesives Solvent, coatings Industrial coatings, cleaners Pharmaceutical R&D, agrochemicals

Key Comparative Insights:

Functional Group Influence: The amino group in this compound likely increases its polarity and reactivity compared to non-functionalized esters like butyl acetate. This could enhance solubility in polar solvents but may also elevate sensitization risks, as seen in butyl acrylate’s allergenic profile . tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate shares a similar methylpentanoate backbone but incorporates a chloroacetamido group, enabling applications in chiral synthesis .

Toxicity and Safety: Butyl acrylate exhibits significant hazards (flammability, skin/eye irritation) due to its α,β-unsaturated ester structure . This compound’s amino group may introduce additional risks (e.g., sensitization), though specific data are lacking. Butyl acetate and butyl carbitol acetate show lower acute toxicity, attributed to their saturated ester structures and lack of reactive substituents .

The amino group in this compound could alter biodegradability, though this remains speculative.

Regulatory Compliance: Butyl acrylate is widely listed in global chemical inventories (e.g., TSCA, IECSC) , whereas the regulatory status of this compound is undocumented in the provided evidence.

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